molecular formula C10H10O B1586607 4-Ethoxyphenylacetylene CAS No. 79887-14-2

4-Ethoxyphenylacetylene

Cat. No.: B1586607
CAS No.: 79887-14-2
M. Wt: 146.19 g/mol
InChI Key: FRGNOZUOTHMJSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethoxyphenylacetylene, also known as ethyl 4-ethynylphenyl ether, is an organic compound with the molecular formula C10H10O. It is characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to an acetylene group.

Scientific Research Applications

4-Ethoxyphenylacetylene has several applications in scientific research:

Safety and Hazards

The safety data sheet for 4-Ethoxyphenylacetylene indicates that it has some hazards associated with it. The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P305, P338, and P351 .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ethoxyphenylacetylene can be synthesized through several methods. One common approach involves the Sonogashira coupling reaction, where 4-iodoanisole reacts with ethynyltrimethylsilane in the presence of a palladium catalyst and copper(I) iodide. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine. The product is then deprotected using a fluoride source to yield this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield, would apply. The use of scalable catalysts and efficient purification techniques would be essential for industrial production .

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxyphenylacetylene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 4-Ethoxyphenylacetylene is unique due to the presence of the ethoxy group, which can influence its reactivity and physical properties.

Properties

IUPAC Name

1-ethoxy-4-ethynylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O/c1-3-9-5-7-10(8-6-9)11-4-2/h1,5-8H,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRGNOZUOTHMJSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90379398
Record name 4-ethoxyphenylacetylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79887-14-2
Record name 4-ethoxyphenylacetylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ethoxy-4-ethynylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Ethoxyphenylacetylene
Reactant of Route 2
Reactant of Route 2
4-Ethoxyphenylacetylene
Reactant of Route 3
Reactant of Route 3
4-Ethoxyphenylacetylene
Reactant of Route 4
Reactant of Route 4
4-Ethoxyphenylacetylene
Reactant of Route 5
Reactant of Route 5
4-Ethoxyphenylacetylene
Reactant of Route 6
Reactant of Route 6
4-Ethoxyphenylacetylene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.